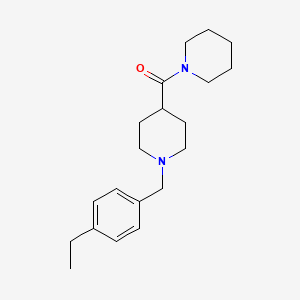
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate, also known as MNDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and materials science. MNDA is a derivative of isoindoline, and its unique chemical structure makes it an interesting compound for further research.
Mechanism of Action
The mechanism of action of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of the immune system. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate is its versatility, as it can be used in a variety of different applications. This compound is also relatively easy to synthesize, which makes it an attractive compound for researchers. However, one of the limitations of this compound is its potential toxicity, which must be carefully considered when using it in lab experiments.
Future Directions
There are many potential future directions for research on 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate. One area of interest is in the development of new materials using this compound, which could have applications in fields such as electronics and energy storage. This compound also has potential as a therapeutic agent for the treatment of cancer and other diseases, and further research in this area is warranted. Additionally, research is needed to better understand the mechanism of action of this compound and its potential side effects, which could inform the development of new drugs and therapies.
Synthesis Methods
The synthesis of 4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 5-nitroisophthalic acid, which undergoes a series of reactions to form the final product. The synthesis of this compound involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to obtain a high yield of the desired product.
Scientific Research Applications
4-methyl-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of materials science, where it has been used to create new materials with unique properties. This compound has also been studied for its potential use in the development of new drugs, particularly in the treatment of cancer.
properties
IUPAC Name |
[4-methyl-2-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-9-3-6-15(25-10(2)20)14(7-9)18-16(21)12-5-4-11(19(23)24)8-13(12)17(18)22/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFTVYVZSFNSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)

![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)




![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)
